Chiral Discrimination: Differential Synthetic Utility of Enantiomers
The (S)-enantiomer of this compound is the essential intermediate for the synthesis of (S)-Duloxetine, an approved SNRI. In contrast, the (R)-enantiomer is not used for this purpose but is instead a precursor for β-blockers and serves as a distinct pharmaceutical impurity marker [1]. The target racemate, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (CAS 116539-56-1), is primarily valued as an analytical standard for detecting and quantifying this specific impurity in drug formulations [2].
| Evidence Dimension | Pharmaceutical application and regulatory use |
|---|---|
| Target Compound Data | Racemic mixture; Used as Duloxetine Methylaminopropanol Impurity standard |
| Comparator Or Baseline | (S)-enantiomer (CAS 116539-55-0): Key intermediate for (S)-Duloxetine API synthesis; (R)-enantiomer (CAS 116539-57-2): Precursor for β-blockers and impurity marker |
| Quantified Difference | The (S)-enantiomer yields (S)-Duloxetine with high enantiomeric purity, essential for therapeutic activity [1]. The racemate lacks this synthetic utility but is a defined regulatory impurity. |
| Conditions | Synthetic organic chemistry and pharmaceutical quality control |
Why This Matters
Procurement must be application-specific: the racemate is for analytical methods, while the (S)-enantiomer is for API synthesis.
- [1] US8420832B2. Optically active methylhydroxylaminopropanol derivative and its use as intermediate for preparation of (S)-(-)-3-methylamino-1-(-2-thienyl)propan-1-ol. View Source
- [2] Pharmaffiliates. Duloxetine Methylaminopropanol Impurity (Racemate) Datasheet. View Source
